molecular formula C14H16O2 B8021036 6-Phenylspiro[3.3]heptane-2-carboxylic acid

6-Phenylspiro[3.3]heptane-2-carboxylic acid

Cat. No.: B8021036
M. Wt: 216.27 g/mol
InChI Key: YCIDPJUNZSWADN-UHFFFAOYSA-N
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Description

6-Phenylspiro[33]heptane-2-carboxylic acid is a spirocyclic compound characterized by a unique structure where a phenyl group is attached to a spiro[33]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylspiro[3.3]heptane-2-carboxylic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the carboxylic acid group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by oxidation to introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Phenylspiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the spirocyclic ring to more oxidized forms.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Introduction of different functional groups onto the phenyl ring or the spirocyclic system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols.

Scientific Research Applications

6-Phenylspiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 6-Phenylspiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure provides a rigid framework that can interact with enzymes or receptors, potentially modulating their activity. The phenyl group can participate in π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.3]heptane-2-carboxylic acid: Lacks the phenyl group, resulting in different chemical and biological properties.

    Phenylcyclohexane carboxylic acid: Similar in having a phenyl group and a carboxylic acid, but differs in the ring structure.

Uniqueness

6-Phenylspiro[3.3]heptane-2-carboxylic acid is unique due to its spirocyclic structure combined with a phenyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

6-phenylspiro[3.3]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c15-13(16)12-8-14(9-12)6-11(7-14)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIDPJUNZSWADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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